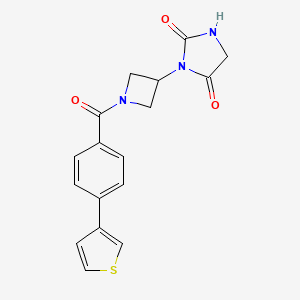

3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an azetidine ring (a 4-membered nitrogen-containing cycle) fused to an imidazolidine-2,4-dione core (a 5-membered ring with two ketone groups). The substituent at the azetidine nitrogen is a 4-(thiophen-3-yl)benzoyl group, which introduces a sulfur-containing aromatic system (thiophene) linked to a benzoyl moiety.

The compound’s synthesis likely involves multi-step reactions, such as:

Azetidine functionalization: Acylation of azetidine-3-carboxylic acid derivatives with 4-(thiophen-3-yl)benzoyl chloride.

Imidazolidinedione formation: Cyclization of urea derivatives or condensation reactions, as seen in analogous thiazolidinedione syntheses .

Properties

IUPAC Name |

3-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-15-7-18-17(23)20(15)14-8-19(9-14)16(22)12-3-1-11(2-4-12)13-5-6-24-10-13/h1-6,10,14H,7-9H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWCCRUBCCKWBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C(=O)CNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through heterocyclization of various substrates . The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to achieve high yield and purity. This may include the use of microwave irradiation to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione exhibits several promising biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound has significant antimicrobial effects against various bacterial strains and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has shown potential anticancer properties in vitro. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Caspase activation |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Research also indicates potential anti-inflammatory activities associated with this compound. The presence of specific functional groups may enhance its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have documented the applications of compounds similar to this compound:

- Study on Anticancer Properties: A study evaluated the cytotoxic effects of various imidazolidine derivatives against different cancer cell lines, highlighting the effectiveness of compounds containing thiophene rings in inducing cell death in cancer cells .

- Antimicrobial Efficacy Assessment: Another research effort focused on synthesizing thiophene-linked compounds and assessing their antimicrobial activities against multiple pathogens. Results indicated that these compounds significantly inhibited microbial growth .

Mechanism of Action

The mechanism of action of 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. The imidazolidine-2,4-dione moiety may also contribute to the compound’s biological effects by modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of azetidine-linked heterocycles with imidazolidine- or thiazolidine-dione cores. Below is a comparative analysis with structurally analogous compounds from the literature:

Table 1: Structural and Molecular Comparison

Key Findings:

Structural Diversity :

- The target compound distinguishes itself with a thiophene-benzoyl hybrid substituent , combining aromaticity (benzene) and electron-rich heterocyclicity (thiophene). This may enhance binding to enzymes like aldose reductase or peroxisome proliferator-activated receptors (PPARγ), as seen in thiazolidinedione-based antidiabetic agents .

- Thiazolidine-2,4-dione analogs (e.g., ) exhibit sulfur in the dione ring, which can influence redox properties and metal chelation, whereas imidazolidine-2,4-dione derivatives (e.g., ) lack sulfur but retain hydrogen-bonding capacity.

Bioactivity Trends :

- Compounds with sulfonyl groups (e.g., ) show increased solubility and enzyme affinity due to polar interactions .

- Halogenated derivatives (e.g., ) often demonstrate improved metabolic stability and antimicrobial activity .

- The thiophene in the target compound may confer unique pharmacokinetic advantages, such as enhanced membrane permeability and resistance to oxidative metabolism.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for other acylated azetidines, such as Schiff base condensations or amide couplings .

- Thiophene-containing intermediates (e.g., 4-(thiophen-3-yl)benzaldehyde) could be synthesized via Suzuki-Miyaura cross-coupling, as demonstrated in aryl-thiophene hybrid syntheses .

Biological Activity

3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that exhibits a range of biological activities due to its unique structural features, including a thiophene ring, an azetidine ring, and an imidazolidine-2,4-dione moiety. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O3S, with a molecular weight of 341.4 g/mol. The compound's structure incorporates several functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3O3S |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 2034495-59-3 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets. The thiophene ring enhances electronic interactions, while the imidazolidine moiety may participate in enzyme inhibition or receptor modulation. The azetidine ring has been linked to antiproliferative effects in cancer cell lines by targeting tubulin and disrupting mitotic processes.

Antimicrobial Activity

Preliminary studies indicate that compounds structurally related to this compound exhibit significant antimicrobial and antifungal properties. These compounds can disrupt microbial membranes and interfere with enzymatic functions, making them potential candidates for new antimicrobial agents .

Anticancer Activity

Research has shown that derivatives of this compound possess anticancer properties. For instance, studies indicated that azetidine derivatives can inhibit the proliferation of breast cancer cells (MCF-7), demonstrating dose-dependent effects with IC50 values in the low micromolar range . The mechanism involves the induction of apoptosis through the modulation of key signaling pathways such as AKT and mTOR .

Case Study: Anticancer Efficacy

A study evaluating similar compounds revealed that specific derivatives inhibited MCF-7 cell growth with IC50 values ranging from 1.27 to 1.50 μM. Flow cytometry analysis confirmed that these compounds induced apoptosis without affecting normal breast cells .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. Similar thiazolidinone derivatives have been reported to exhibit anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that modifications in the structure can enhance therapeutic efficacy against inflammatory conditions.

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activities of this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione?

- The synthesis of this compound likely involves multi-step reactions, including:

- Azetidine functionalization : Coupling of azetidine derivatives with a 4-(thiophen-3-yl)benzoyl group via nucleophilic acyl substitution or amidation reactions .

- Imidazolidinedione formation : Cyclization of urea derivatives or condensation reactions involving carbonyl groups, similar to thiazolidinedione syntheses using Knoevenagel condensation with catalysts like diisopropyl ethyl ammonium acetate (DIPEAc) for greener protocols .

- Reaction optimization should focus on solvent selection (e.g., acetonitrile, ethanol) and catalysts (e.g., KCO) to improve yields and purity .

Q. How is the structural characterization of this compound validated?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the connectivity of the azetidine, benzoyl, thiophene, and imidazolidinedione moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation, critical for verifying molecular formula and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and ring conformations, though not explicitly mentioned in the evidence, this is a standard method for analogous heterocycles .

Q. What preliminary biological activities are associated with this compound?

- While direct data on this compound is limited, structurally related thiazolidinediones and azetidine derivatives exhibit:

- Antidiabetic activity : Via modulation of PPAR-γ receptors .

- Anti-inflammatory effects : Through inhibition of COX-2/5-LOX pathways .

- Antimicrobial potential : Thiophene and imidazolidinedione moieties are known to disrupt microbial cell membranes .

- Initial screening should prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) to identify lead targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological profile of this compound?

- Substituent modifications :

- Vary the thiophene substituents (e.g., electron-withdrawing groups at the 3-position) to enhance binding affinity to target proteins .

- Replace the benzoyl group with bioisosteres (e.g., pyrazole, oxadiazole) to improve metabolic stability .

- Pharmacophore mapping : Computational docking studies (e.g., AutoDock) can predict interactions with receptors like PPAR-γ or kinases .

- Data-driven optimization : Compare activity trends with analogs like 5-arylidenyl thiazolidinediones, where substituents at the 5th position significantly modulate potency .

Q. What experimental designs are recommended for resolving contradictions in pharmacological data?

- Dose-response validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity thresholds and rule out false positives .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess cytochrome P450 interactions, which may explain discrepancies between in vitro and in vivo results .

- Negative controls : Include structurally similar but inactive analogs (e.g., imidazolidinedione derivatives lacking the thiophene group) to isolate critical functional groups .

Q. What strategies improve the synthetic yield and scalability of this compound?

- Catalyst recycling : Adopt reusable ionic liquids like DIPEAc, which retain activity over 4 cycles, reducing waste and cost .

- Flow chemistry : Continuous reaction systems can enhance efficiency for steps requiring precise temperature control (e.g., cyclization) .

- Byproduct minimization : Monitor reactions via TLC/HPLC to terminate at optimal conversion points, avoiding side products from over-reaction .

Q. How does this compound interact with biological macromolecules?

- Protein binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like PPAR-γ or phospholipase A2 .

- Molecular dynamics simulations : Model the stability of the compound-receptor complex, focusing on hydrogen bonding between the imidazolidinedione carbonyl groups and active-site residues .

- Mutagenesis studies : Introduce point mutations in target proteins to identify critical interaction sites .

Methodological Notes

- Key references : Synthesis (), characterization (), and activity studies () are prioritized.

- Experimental rigor : Emphasize reproducibility through triplicate measurements and standardized protocols (e.g., OECD guidelines for in vitro assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.